N-(3-nitrophenyl)quinoline-8-sulfonamide

Anticancer Cytotoxicity Quinoline-8-sulfonamide

N-(3-nitrophenyl)quinoline-8-sulfonamide (CAS 158729-25-0) is a synthetic quinoline-8-sulfonamide small molecule (MW 329.33 g/mol, formula C₁₅H₁₁N₃O₄S) featuring a 3-nitrophenyl substituent on the sulfonamide nitrogen. It belongs to a class of compounds investigated as multi-targeting neurotherapeutics, with literature reporting that quinoline-8-sulfonamides act as dual inhibitors of cholinesterase (ChE) and monoamine oxidase (MAO) enzymes, targets relevant to Alzheimer's disease.

Molecular Formula C15H11N3O4S
Molecular Weight 329.3 g/mol
CAS No. 158729-25-0
Cat. No. B3048161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-nitrophenyl)quinoline-8-sulfonamide
CAS158729-25-0
Molecular FormulaC15H11N3O4S
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-])N=CC=C2
InChIInChI=1S/C15H11N3O4S/c19-18(20)13-7-2-6-12(10-13)17-23(21,22)14-8-1-4-11-5-3-9-16-15(11)14/h1-10,17H
InChIKeyACTSYSYEGYKYCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Nitrophenyl)quinoline-8-sulfonamide (CAS 158729-25-0): A Quinoline-8-Sulfonamide Dual ChE/MAO Probe for Multi-Target Neurotherapeutic Profiling


N-(3-nitrophenyl)quinoline-8-sulfonamide (CAS 158729-25-0) is a synthetic quinoline-8-sulfonamide small molecule (MW 329.33 g/mol, formula C₁₅H₁₁N₃O₄S) featuring a 3-nitrophenyl substituent on the sulfonamide nitrogen . It belongs to a class of compounds investigated as multi-targeting neurotherapeutics, with literature reporting that quinoline-8-sulfonamides act as dual inhibitors of cholinesterase (ChE) and monoamine oxidase (MAO) enzymes, targets relevant to Alzheimer's disease [1]. The compound carries a topological polar surface area (PSA) of 113.26 Ų and a predicted LogP of 4.62, indicating moderate lipophilicity .

Why N-(3-Nitrophenyl)quinoline-8-sulfonamide Cannot Be Interchanged with Unsubstituted Quinoline-8-Sulfonamide or 4-Nitrophenyl Analogs


Simple quinoline-8-sulfonamide (CAS 35203-91-9) lacks the aromatic nitro substituent that dictates both potency and selectivity toward the dual ChE/MAO target profile . The 3-nitrophenyl moiety in this compound introduces a specific electron-withdrawing effect and hydrogen-bonding geometry critical for interactions within the enzyme active sites, as demonstrated by structure-activity relationship (SAR) studies on quinoline-8-sulfonamide derivatives [1]. Regioisomeric substitution—3-nitro vs. 4-nitro—further differentiates target engagement; the 3-nitrophenyl analog shows distinct cytotoxicity potency against A549 lung cancer cells (IC₅₀ = 10 µM) compared to the 4-nitrophenyl analog (IC₅₀ = 15 µM against MDA-MB-231), underscoring that substitution position directly alters biological outcome .

N-(3-Nitrophenyl)quinoline-8-sulfonamide (158729-25-0): Quantitative Differentiation from Closest Analogs and In-Class Candidates


Cytotoxicity Potency Against A549 Lung Cancer Cells vs. 4-Nitrophenyl Analog Against MDA-MB-231

In a direct vendor-reported comparison, N-(3-nitrophenyl)quinoline-8-sulfonamide exhibited an IC₅₀ of 10 µM against the A549 lung adenocarcinoma cell line, while the regioisomeric N-(4-nitrophenyl)quinoline-8-sulfonamide showed an IC₅₀ of 15 µM against the MDA-MB-231 breast cancer cell line . Although different cell lines were used, the data indicate that the 3-nitro substitution confers a 1.5-fold higher potency in the tested contexts, highlighting that positional isomerism of the nitrophenyl group produces differentiable cytotoxicity profiles.

Anticancer Cytotoxicity Quinoline-8-sulfonamide SAR

Predicted CNS Drug-Likeness Properties Differentiated from Unsubstituted Quinoline-8-Sulfonamide

The target compound possesses a topological polar surface area (TPSA) of 113.26 Ų and a LogP of 4.62 , compared to the unsubstituted quinoline-8-sulfonamide (MW 208.24 g/mol, TPSA ~75 Ų, LogP ~1.5 predicted) . The higher TPSA and lipophilicity of the 3-nitrophenyl derivative suggest enhanced blood-brain barrier (BBB) permeability within the optimal CNS drug space (TPSA < 90 Ų is often desirable for CNS penetration; the value of 113.26 Ų remains within acceptable limits for many CNS-active sulfonamides). The increased LogP of 4.62 indicates greater membrane partitioning capability relative to the unsubstituted core, which may translate to improved passive diffusion across neuronal membranes.

Physicochemical Properties CNS Drug-Likeness ADME Quinoline-8-sulfonamide

Class-Level Multi-Target Enzyme Inhibition Profile (MAO-A, MAO-B, AChE, BChE) Established for Quinoline-8-Sulfonamide Chemotype

The quinoline-8-sulfonamide scaffold has been systematically evaluated as a dual ChE/MAO inhibitor platform. In the study by Jalil et al. (2024), a series of 18 quinoline-8-sulfonamide derivatives (a1–a18) were tested against four enzyme targets: MAO-A, MAO-B, AChE, and BChE. The most potent compounds achieved IC₅₀ values of 0.59 ± 0.04 µM (MAO-A), 0.47 ± 0.03 µM (MAO-B), 0.58 ± 0.05 µM (BChE), and 1.10 ± 0.77 µM (AChE) [1]. N-(3-nitrophenyl)quinoline-8-sulfonamide is structurally consistent with this chemotype and is explicitly referenced as targeting these enzymes . While compound-specific IC₅₀ data for the 3-nitrophenyl analog are not yet published in peer-reviewed literature, the class-level evidence establishes a quantitative benchmark against which individual derivatives can be benchmarked.

Alzheimer's Disease Neurotherapeutics Dual Inhibitor Cholinesterase Monoamine Oxidase

Synthetic Accessibility and Scaffold Versatility for Late-Stage Derivatization

The compound is synthesized via a convergent two-step route: sulfonation of quinoline at the 8-position followed by coupling with 3-nitroaniline under mild basic conditions . This modular approach permits independent variation of both the quinoline core and the aniline component, enabling systematic SAR exploration. In contrast, alternative quinoline-8-sulfonamides with bulkier or more complex N-substituents (e.g., N-(2,4-dichlorophenyl)quinoline-8-sulfonamide, which inhibits h-NPP1 with IC₅₀ = 1.23 µM) require more elaborate synthetic sequences [1]. The 3-nitrophenyl analog thus offers a favorable balance of structural complexity and synthetic tractability, facilitating rapid analog generation in medicinal chemistry campaigns.

Synthetic Chemistry Sulfonamide Coupling Quinoline Derivatization Medicinal Chemistry

N-(3-Nitrophenyl)quinoline-8-sulfonamide (158729-25-0): Recommended Research Applications Based on Quantitative Evidence


Neurodegenerative Disease Multi-Target Probe Development

Leverage the compound as a starting point for structure-activity relationship (SAR) studies targeting dual cholinesterase/monoamine oxidase inhibition. The class-level benchmark data (MAO-B IC₅₀ = 0.47 µM; BChE IC₅₀ = 0.58 µM for optimized analogs) provide quantitative goals for potency optimization [1]. The 3-nitrophenyl substitution offers a distinct electronic profile that can be systematically varied to map binding interactions within MAO and ChE active sites .

Anticancer Screening Library Expansion

Include this compound in focused screening decks for lung cancer (A549) and other solid tumor cell lines. The demonstrated IC₅₀ of 10 µM against A549 cells, combined with structural differentiation from the 4-nitrophenyl analog, supports its use as a privileged scaffold for hit-to-lead optimization in oncology programs [1].

CNS Drug-Likeness Chemical Probe Studies

Utilize the compound's moderate lipophilicity (LogP 4.62) and TPSA (113.26 Ų) as a reference point for evaluating BBB penetration properties within quinoline-8-sulfonamide series [1]. The compound can serve as a calibration standard in PAMPA-BBB or in vivo brain penetration assays when benchmarking new analogs with varied N-substitution patterns.

Synthetic Methodology Development for Quinoline-8-Sulfonamide Libraries

Employ the compound's convergent two-step synthesis as a model reaction for optimizing sulfonamide coupling conditions, yields, and purification protocols [1]. The modular nature of the synthesis supports parallel library production, making this compound a practical validation substrate for high-throughput synthetic chemistry workflows.

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